molecular formula C10H14N6O B3265948 9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine CAS No. 413570-57-7

9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine

Cat. No. B3265948
CAS RN: 413570-57-7
M. Wt: 234.26 g/mol
InChI Key: FNAPPKKZZMLMRU-NKWVEPMBSA-N
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Description

9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine, commonly known as 2'-Deoxycoformycin, is a purine nucleoside analogue that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2'-Deoxycoformycin involves the inhibition of adenosine deaminase, which leads to an increase in the concentration of adenosine in the body. Adenosine is a potent immunosuppressive agent that plays a crucial role in regulating the immune system. The increased concentration of adenosine results in the suppression of the immune system, which has been shown to be beneficial in the treatment of autoimmune diseases, organ transplantation, and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2'-Deoxycoformycin are primarily related to its ability to inhibit adenosine deaminase. This compound has been shown to increase the concentration of adenosine in the body, which results in the suppression of the immune system. This effect has been used to treat autoimmune diseases, organ transplantation, and cancer. Additionally, 2'-Deoxycoformycin has been shown to have neuroprotective effects and has been used to study the role of adenosine in neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2'-Deoxycoformycin in lab experiments include its potent inhibition of adenosine deaminase, which allows for the study of the effects of adenosine on various physiological and biochemical processes. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. The limitations of using 2'-Deoxycoformycin in lab experiments include its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions related to the study of 2'-Deoxycoformycin. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the study of the effects of 2'-Deoxycoformycin on the immune system and cancer. Additionally, there is a need for further research on the neuroprotective effects of this compound and its potential use in the treatment of neurological disorders.
Conclusion:
In conclusion, 2'-Deoxycoformycin is a potent inhibitor of adenosine deaminase that has been extensively studied for its biochemical and physiological effects. This compound has been used to study the effects of adenosine on various physiological and biochemical processes and has shown promise in the treatment of autoimmune diseases, organ transplantation, and cancer. While there are limitations to using 2'-Deoxycoformycin in lab experiments, its unique properties make it a valuable tool for scientific research.

Scientific Research Applications

2'-Deoxycoformycin has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of adenosine deaminase, an enzyme that plays a crucial role in purine metabolism. This compound has been used to study the effects of adenosine deaminase inhibition on various physiological and biochemical processes, including the immune system, cancer, and neurological disorders.

properties

IUPAC Name

9-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O/c11-3-6-1-2-7(17-6)16-5-15-8-9(12)13-4-14-10(8)16/h4-7H,1-3,11H2,(H2,12,13,14)/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAPPKKZZMLMRU-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CN)N2C=NC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CN)N2C=NC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine
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9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine
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9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine
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9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine
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9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine
Reactant of Route 6
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9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine

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